氟苯尼考三氯乙酰胺

描述

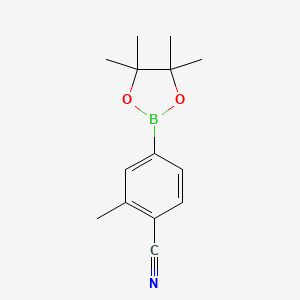

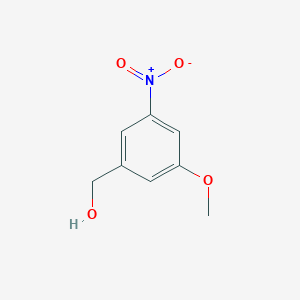

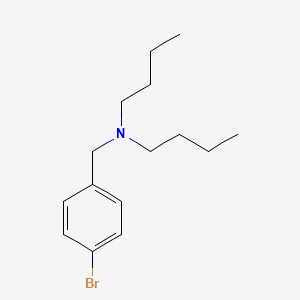

N-Trichloroacetyl Florfenicol Amine is a compound related to Florfenicol . Florfenicol is a fluorinated synthetic analog of thiamphenicol . It is primarily used in veterinary medicine . The molecular formula of N-Trichloroacetyl Florfenicol Amine is C12H13Cl3FNO4S .

Synthesis Analysis

Florfenicol is a synthetic antibiotic and an analogue of chloramphenicol (CAP) . It is used to control infections in humans and in food-producing animals such as pigs, poultry, non-ruminating cattle, and aquaculture . The synthesis of amines involves various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

Florfenicol is a synthetic fluorinated analog of thiamphenicol and chloramphenicol . It has a phenylpropanoid structure . The molecular weight of N-Trichloroacetyl Florfenicol Amine is 392.65 g/mol .Chemical Reactions Analysis

Florfenicol is a broad-spectrum antibiotic used exclusively in veterinary medicine . It functions by inhibiting ribosomal activity, which disrupts bacterial protein synthesis . The reaction of amines with acid chlorides is also a known method for synthesizing amides .Physical And Chemical Properties Analysis

N-Trichloroacetyl Florfenicol Amine has a molecular weight of 392.65 g/mol . The compound is related to Florfenicol, which has a molecular weight of 358.21 and a chemical formula of C12H14Cl2FNO4S .科学研究应用

兽药:抗菌用途

氟苯尼考三氯乙酰胺: 是一种广谱抑菌抗生素,主要用于兽医治疗农场和水生动物的疾病 。它抑制核糖体活性,破坏细菌蛋白质合成,对多种革兰氏阳性和革兰氏阴性细菌有效。

抗炎特性

研究表明,氟苯尼考三氯乙酰胺具有抗炎特性。 它可以显著减少免疫细胞增殖和细胞因子产生,而这些是炎症反应的关键因素 。

纳米技术应用

该化合物在水中的溶解度低,促使人们研究使用纳米技术来改进其配方。 氟苯尼考三氯乙酰胺的纳米颗粒可以提高其有效性、生物利用度,并降低抗菌素耐药性风险 。

溶解度增强

研究一直致力于提高氟苯尼考三氯乙酰胺在各种溶剂中的溶解度。这对于其在动物治疗中的吸收和生物利用度至关重要。 纳米晶体的开发已被确定为一种用于使该化合物溶解化的有用方法 。

反溶剂结晶

反溶剂结晶是制备氟苯尼考三氯乙酰胺纳米晶体的一种有效方法。 它在甲醇和乙醇等醇类溶剂中具有良好的溶解度,使其成为这种结晶过程的潜在溶剂 。

共溶现象

氟苯尼考三氯乙酰胺在二元溶剂体系中的溶解度表现出共溶现象。 即溶解度首先增加,然后随着水比例的降低而降低,表明该化合物与溶剂之间存在复杂的相互作用 。

作用机制

Target of Action

N-Trichloroacetyl Florfenicol Amine is a derivative of Florfenicol , which is a broad-spectrum antibiotic . The primary targets of Florfenicol are both Gram-positive and Gram-negative bacterial strains .

Mode of Action

Florfenicol shares a common mechanism of antibacterial action with thiamphenicol and chloramphenicol . It belongs to the class of amphenicols, which are established based on their shared phenylpropanoid structural motif .

Biochemical Pathways

It’s known that florfenicol, the parent compound, affects several biochemical pathways in bacteria, leading to their death .

Pharmacokinetics

In a study, pharmacokinetic profiles of free Florfenicol were assessed following oral administration of 30 mg Florfenicol/kg body weight to healthy or E. coli–infected chickens . Florfenicol exhibited a substantially higher maximum plasma concentration (Cmax) compared to free Florfenicol . Furthermore, Florfenicol showed significantly higher area under the curve (AUC 0–t) than free Florfenicol as revealed from the relative bioavailability studies .

Result of Action

Its parent compound, florfenicol, is known to have a broad-spectrum antibacterial profile against both gram-positive and gram-negative bacterial strains .

Action Environment

The action, efficacy, and stability of N-Trichloroacetyl Florfenicol Amine can be influenced by various environmental factors. For instance, the presence of nitrate and dissolved organic matters (DOMs) in the aqueous environment might occur to an important effect on environmental fate of antibacterial agents under solar irradiation .

未来方向

The use of nano-sized pharmaceutical formulations in veterinary medicine is a growing interest . Studies have shown that niosomes can enhance the therapeutic efficacy of the broad-spectrum antibiotic florfenicol . This demonstrates the potential for improving the oral bioavailability as well as the antibacterial activity of the incorporated veterinary antibiotic florfenicol .

属性

IUPAC Name |

2,2,2-trichloro-N-[(1R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl3FNO4S/c1-22(20,21)8-4-2-7(3-5-8)10(18)9(6-16)17-11(19)12(13,14)15/h2-5,9-10,18H,6H2,1H3,(H,17,19)/t9?,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRAZOSFWARISO-QVDQXJPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H](C(CF)NC(=O)C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-(Cyclohexylmethyl)-4-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}-2-piperazinyl)-1-ethanol](/img/structure/B1462851.png)

![1-[1,3]-Dioxolan-2-ylmethyl-1H-pyrazole-4-boronic acid](/img/structure/B1462861.png)

![1,8-dihydroxy-2,3-dihydro-1H-cyclopenta[b]chromen-9-one](/img/structure/B1462866.png)

![Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1462869.png)

![(2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1462870.png)